![molecular formula C17H19Cl2N3O3 B7449858 N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine. It is a prostate-specific membrane antigen (PSMA) inhibitor that has shown promising results in the diagnosis and treatment of prostate cancer.
Wirkmechanismus
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide binds to the PSMA enzyme, which is overexpressed in prostate cancer cells, with high affinity and specificity. Once bound, N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide is internalized by the cancer cell, where it emits positrons that can be detected by PET imaging. The binding of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide to PSMA also results in the inhibition of the enzyme's activity, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been shown to have minimal toxicity and is well-tolerated in humans. The radiotracer is rapidly cleared from the body, with the majority of the dose excreted through the kidneys. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has been shown to accurately detect the presence and location of PSMA-expressing prostate cancer cells, even in cases of biochemical recurrence where conventional imaging methods have failed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in lab experiments include its high affinity and specificity for PSMA, its minimal toxicity, and its ability to accurately detect the presence and location of PSMA-expressing prostate cancer cells. The limitations of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide include its high cost, the need for specialized PET imaging equipment, and the limited availability of the radiotracer.
Zukünftige Richtungen
For N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide research include the development of new synthesis methods to improve yield and reduce cost, the investigation of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide as a therapeutic agent for the treatment of prostate cancer, and the exploration of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide for the detection and treatment of other PSMA-expressing cancers. Additionally, the use of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in combination with other imaging and therapeutic agents may lead to improved outcomes for patients with prostate cancer.
Synthesemethoden
The synthesis of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide involves a multi-step process that includes the reaction of a pyrrolidine derivative with 3,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with N,N-diisopropylethylamine and N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group to yield N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been extensively studied for its application in the diagnosis and treatment of prostate cancer. It is used as a radiotracer in positron emission tomography (PET) imaging to detect the presence and location of PSMA-expressing prostate cancer cells. N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide PET imaging has shown higher sensitivity and specificity than conventional imaging methods, such as computed tomography (CT) and magnetic resonance imaging (MRI). N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has also been investigated as a therapeutic agent for the treatment of prostate cancer.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorobenzoyl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-2-15(23)20-5-6-21-16(24)14-4-3-7-22(14)17(25)11-8-12(18)10-13(19)9-11/h2,8-10,14H,1,3-7H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOTGDIXWOJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.